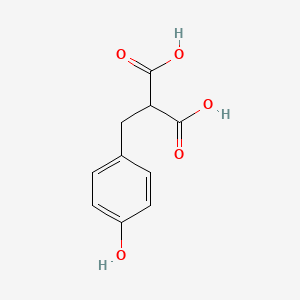

(p-Hydroxybenzyl)malonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-hydroxyphenyl)methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8,11H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJNPXPDKYRHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591214 | |

| Record name | [(4-Hydroxyphenyl)methyl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90844-16-9 | |

| Record name | [(4-Hydroxyphenyl)methyl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (p-Hydroxybenzyl)malonic Acid from p-Hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for producing (p-hydroxybenzyl)malonic acid from p-hydroxybenzaldehyde. The synthesis is a multi-step process, primarily involving a Knoevenagel-Doebner condensation followed by a reduction of the resulting intermediate. This document details the experimental protocols, presents quantitative data for key steps, and illustrates the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from p-hydroxybenzaldehyde is most effectively achieved through a two-step process:

-

Knoevenagel-Doebner Condensation: Reaction of p-hydroxybenzaldehyde with malonic acid to form (p-hydroxybenzylidene)malonic acid. This reaction is typically catalyzed by a weak base. It is important to note that under certain conditions, this intermediate can readily decarboxylate to form p-coumaric acid.

-

Reduction: Selective reduction of the carbon-carbon double bond of the (p-hydroxybenzylidene)malonic acid intermediate to yield the target compound, this compound. Catalytic hydrogenation is a common and effective method for this transformation. To prevent side reactions, the intermediate is often esterified before reduction, followed by a final hydrolysis step.

Experimental Protocols

Step 1: Knoevenagel-Doebner Condensation of p-Hydroxybenzaldehyde and Malonic Acid

The Knoevenagel-Doebner condensation is a cornerstone of this synthesis. Various catalysts and solvent systems have been employed to optimize the yield of the condensation product and minimize the formation of the decarboxylated by-product, p-coumaric acid. Below are detailed protocols for different catalytic systems.

Protocol 2.1.1: Proline-Catalyzed Condensation in Ethanol

This method utilizes the environmentally benign catalyst L-proline in an ethanol solvent system, which has been shown to favor the formation of the diacid intermediate.[1]

-

Materials:

-

p-Hydroxybenzaldehyde

-

Malonic acid

-

L-proline

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1.0 eq) in ethanol (to a concentration of 0.5 M).

-

Add malonic acid (3.0 eq) and L-proline (1.1 eq) to the solution.

-

Stir the reaction mixture at 40°C for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, (p-hydroxybenzylidene)malonic acid (referred to as p-coumaric diacid), may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

-

Protocol 2.1.2: Piperidine-Catalyzed Condensation in Pyridine (Classic Doebner Modification)

This is a more traditional method using pyridine as both the solvent and a basic catalyst, with piperidine as a co-catalyst.[2][3]

-

Materials:

-

p-Hydroxybenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

-

Procedure:

-

To a solution of p-hydroxybenzaldehyde (1.0 eq) in anhydrous pyridine, add malonic acid (1.5-3.0 eq).

-

Add a catalytic amount of piperidine (e.g., 0.1-0.25 eq).

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Collect the crude product by filtration and wash thoroughly with cold water.

-

Recrystallize the solid from an appropriate solvent to obtain pure (p-hydroxybenzylidene)malonic acid.

-

Protocol 2.1.3: Microwave-Assisted Piperidine-Catalyzed Condensation in DMF

Microwave irradiation can significantly reduce reaction times.[4]

-

Materials:

-

p-Hydroxybenzaldehyde

-

Malonic acid

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a microwave-safe vessel, combine p-hydroxybenzaldehyde (1.0 eq), malonic acid (3.0 eq), and piperidine (0.5 eq) in DMF (to a concentration of 1.6 M).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate with microwaves at 50 W until the temperature reaches 90°C, then hold at this temperature for 30 minutes.

-

After cooling, transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify by recrystallization.

-

Step 2: Synthesis of this compound via Reduction

The reduction of the double bond in (p-hydroxybenzylidene)malonic acid can be challenging due to the presence of multiple functional groups. A robust strategy involves the protection of the carboxylic acid groups as esters, followed by catalytic hydrogenation and subsequent deprotection.

Protocol 2.2.1: Esterification of (p-Hydroxybenzylidene)malonic Acid

-

Materials:

-

(p-Hydroxybenzylidene)malonic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

-

Procedure:

-

Suspend (p-hydroxybenzylidene)malonic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the diethyl (p-hydroxybenzylidene)malonate with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the ester by column chromatography if necessary.

-

Protocol 2.2.2: Catalytic Hydrogenation of Diethyl (p-Hydroxybenzylidene)malonate

-

Materials:

-

Diethyl (p-hydroxybenzylidene)malonate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve diethyl (p-hydroxybenzylidene)malonate in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter cake with the solvent.

-

Evaporate the solvent from the filtrate to yield crude diethyl (p-hydroxybenzyl)malonate.

-

Protocol 2.2.3: Hydrolysis of Diethyl (p-Hydroxybenzyl)malonate

-

Materials:

-

Diethyl (p-hydroxybenzyl)malonate

-

Sodium hydroxide or potassium hydroxide

-

Water

-

Ethanol (co-solvent)

-

Hydrochloric acid

-

-

Procedure:

-

Dissolve the crude diethyl (p-hydroxybenzyl)malonate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2.5 eq).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization.

-

Quantitative Data

The following table summarizes representative quantitative data for the Knoevenagel-Doebner condensation step under different conditions. Data for the reduction step is highly dependent on the specific substrate and conditions but is generally high-yielding.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Aldehyde:Malonic Acid:Catalyst) | Yield of Diacid (%) | Reference |

| L-proline | Ethanol | 40 | 16 | 1 : 3 : 1.1 | 71 | [1] |

| Piperidine/Pyridine | Pyridine | Reflux | 1-3 | 1 : 1.1 : (catalytic piperidine) | ~93 (for p-coumaric acid) | [5] |

| Piperidine (Microwave) | DMF | 90 | 0.5 | 1 : 3 : 0.5 | 85-92 (for p-coumaric acid) | [4] |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from p-hydroxybenzaldehyde.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from p-hydroxybenzaldehyde is a feasible process for research and development purposes. The key steps, Knoevenagel-Doebner condensation and subsequent reduction, can be optimized by careful selection of catalysts, solvents, and reaction conditions. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable compound. Further optimization may be required to adapt these methods for large-scale production, with a focus on green chemistry principles such as the use of non-toxic catalysts and solvents.

References

- 1. Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deconstruction of electron-deficient alkenes to carbonyl constituents by light-induced hydrogen atom transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reduction of Electron‐Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer: Full Paper PDF & Summary | Bohrium [bohrium.com]

Physical and chemical properties of (p-Hydroxybenzyl)malonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (p-Hydroxybenzyl)malonic acid, also known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Chemical and Physical Properties

This compound is a derivative of malonic acid and possesses a p-hydroxybenzyl substituent. It is a natural product with the chemical formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2] The compound is typically a solid at room temperature.[1]

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison. It is important to note that some of the available data is predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| CAS Number | 90844-16-9 | [1] |

| Appearance | Solid (predicted) | [1] |

| Relative Density | 1.466 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO (55 mg/mL) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Note: The melting point of the related unsaturated compound, p-hydroxybenzylidene malonic acid, has been reported as 211-212 °C.

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process, beginning with the formation of an unsaturated intermediate followed by a reduction.

Conceptual Synthesis Pathway

The logical synthetic route to this compound involves two key transformations:

-

Knoevenagel-Doebner Condensation: This reaction would involve the condensation of 4-hydroxybenzaldehyde with malonic acid to form p-hydroxybenzylidene malonic acid. This type of reaction is well-established for the synthesis of α,β-unsaturated carboxylic acids.[2]

-

Reduction of the Alkene: The resulting p-hydroxybenzylidene malonic acid would then be reduced to yield the target compound, this compound. This would involve the saturation of the carbon-carbon double bond.

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of p-Hydroxybenzylidene malonic acid (Knoevenagel-Doebner Condensation)

This protocol is adapted from procedures for the synthesis of similar cinnamic acid derivatives.[2]

-

Materials:

-

4-Hydroxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Aniline or Piperidine (as catalyst)

-

Cyclohexane (for azeotropic removal of water, optional)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using cyclohexane), dissolve 4-hydroxybenzaldehyde in pyridine.

-

Add a slight molar excess of malonic acid to the solution.

-

Add a catalytic amount of aniline or piperidine.

-

If using cyclohexane, add it to the flask.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude p-hydroxybenzylidene malonic acid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

-

Step 2: Synthesis of this compound (Reduction)

This step would involve the reduction of the carbon-carbon double bond of the intermediate. A common method for this transformation is catalytic hydrogenation.

-

Materials:

-

p-Hydroxybenzylidene malonic acid

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

A suitable solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen gas (H₂)

-

A hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup)

-

Celilte or another filter aid

-

-

Procedure:

-

Dissolve the p-hydroxybenzylidene malonic acid in the chosen solvent in a hydrogenation flask.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen.

-

Pressurize the flask with hydrogen gas to the desired pressure (this will depend on the apparatus) and begin vigorous stirring or shaking.

-

Monitor the reaction progress by the uptake of hydrogen or by TLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

-

Caption: General experimental workflow for the synthesis of this compound.

Spectral Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the p-substituted benzene ring.

-

Methylene Protons: A doublet adjacent to the aromatic ring (benzylic position), likely in the range of δ 2.5-3.5 ppm.

-

Methine Proton: A triplet coupled to the adjacent methylene protons, likely in the range of δ 3.0-4.0 ppm.

-

Carboxylic Acid Protons: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

-

Phenolic Proton: A singlet in the aromatic or slightly downfield region, which is also exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is expected to show signals for:

-

Carboxylic Carbons: Two signals in the downfield region (typically δ 170-180 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.

-

Methylene Carbon: A signal in the aliphatic region (typically δ 30-40 ppm).

-

Methine Carbon: A signal in the aliphatic region (typically δ 40-50 ppm).

Biological Activity and Potential Applications

The biological activities of this compound are not extensively studied. However, its structural similarity to other phenolic acids suggests potential for various biological effects.

One study has reported that this compound can inhibit insulin-induced lipogenesis in rat adipocytes. This suggests a potential role in metabolic regulation and could be of interest in research related to obesity and diabetes. However, the underlying signaling pathways for this activity have not been elucidated.

Given that it is a phenolic acid, it may also possess antioxidant properties, a common characteristic of this class of compounds. Further research is needed to explore the full spectrum of its biological activities and to identify any specific signaling pathways it may modulate.

Caption: Known biological activity and potential research direction for this compound.

Conclusion

This compound is a natural product with potential for further scientific investigation. This guide has summarized the currently available information on its physical and chemical properties, proposed a viable synthetic route with general experimental protocols, and highlighted its known, albeit limited, biological activity. The lack of comprehensive experimental data, particularly for its melting point, pKa, and detailed NMR spectra, represents a significant knowledge gap. Further research is warranted to fully characterize this compound and to explore its potential applications in drug development and other scientific fields, especially concerning its effects on metabolic pathways.

References

The Metabolic Bioactivity of Hydroxyphenyl Derivatives: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activities of hydroxyphenyl derivatives in the context of metabolic studies. It covers their effects on key metabolic pathways, presents quantitative data from various studies, and offers detailed protocols for essential experimental assays.

Key Hydroxyphenyl Derivatives and Their Metabolic Effects

Hydroxyphenyl derivatives, a broad class of polyphenolic compounds found abundantly in plants, have garnered significant attention for their potential to modulate metabolic pathways implicated in diseases such as metabolic syndrome, type 2 diabetes, and cardiovascular conditions. This section details the effects of prominent hydroxyphenyl derivatives.

Curcumin

Curcumin is the principal curcuminoid of turmeric (Curcuma longa) and is known for its potent anti-inflammatory and antioxidant properties.[1] Clinical studies have demonstrated its beneficial effects on multiple components of metabolic syndrome.[2] Supplementation has been shown to significantly improve fasting blood glucose, triglyceride, and HDL-cholesterol levels.[2][3] Furthermore, curcumin can aid in weight management by reducing body weight and waist circumference.[4]

Quercetin

Quercetin is a flavonoid found in many fruits, vegetables, and grains. It has been shown to ameliorate glucose and lipid metabolism and improve antioxidant status.[5] In animal models, quercetin administration normalized HDL-cholesterol and reduced other lipids, while also lowering insulin and glucose levels.[5] Its mechanisms are linked to the modulation of crucial signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the regulation of peroxisome proliferator-activated receptors (PPARs).[6] In vitro studies have quantified its inhibitory effects on various metabolic enzymes.[7][8]

Resveratrol

Resveratrol, a stilbenoid found in grapes, berries, and peanuts, is widely studied for its potential to mimic the effects of caloric restriction.[9] It has been shown to activate key metabolic regulators like AMPK and sirtuin 1 (SIRT1), although its direct activation of SIRT1 is a nuanced, substrate-dependent process.[9][10] Clinical trials have yielded mixed results, but some studies report that resveratrol can improve insulin sensitivity and reduce blood pressure in obese individuals.[11]

Hydroxytyrosol

Hydroxytyrosol is a phenylethanoid, found in high concentrations in olive oil, and is recognized for its powerful antioxidant activity.[12] The European Food Safety Authority (EFSA) has acknowledged that a daily intake of 5 mg of hydroxytyrosol and its derivatives can protect LDL particles from oxidative damage, a key event in atherosclerosis.[13] Clinical studies have confirmed that supplementation can significantly reduce levels of oxidized LDL and other markers of oxidative stress and inflammation.[12][14] Some trials have also shown a modest but significant reduction in LDL-cholesterol levels.[15][16]

Quantitative Data on Metabolic Effects

The following tables summarize quantitative data from in vitro, cell-based, and clinical studies, providing a comparative overview of the potency and effects of various hydroxyphenyl derivatives.

Table 1: In Vitro Bioactivities of Hydroxyphenyl Derivatives

| Compound | Target Enzyme | Bioactivity Type | Value (IC₅₀) | Reference(s) |

| Quercetin | Xanthine Oxidase | Inhibition | 1.4 µM | [7] |

| Quercetin Metabolite (Q3'S) | Xanthine Oxidase | Inhibition | 0.2 - 0.5 µM | [7] |

| Quercetin | Pyruvate Kinase M2 (PKM2) | Inhibition | ~8.5 µM | [8] |

| Quercetin | Protein Kinase C (PKC) | Inhibition | 30.9 µM | [17] |

| Quercetin | Protein-Tyrosine Kinase (TPK) | Inhibition | 20.1 µM | [17] |

| Taxifolin (Dihydroquercetin) | Pyruvate Kinase M2 (PKM2) | Inhibition | 1.33 µM | [8] |

Table 2: Cell-Based Metabolic Effects of Hydroxyphenyl Derivatives

| Compound | Cell Line | Assay | Effect | Quantitative Change | Reference(s) |

| Quercetin | HCT-15 Colon Cancer | Glucose Metabolism | Decreased glucose consumption & lactate production | Effect observed at IC₅₀ of 121.9 µM | [1] |

| Quercetin | HL-60 Leukemia | Cell Growth | Inhibition of proliferation | IC₅₀ of ~7.7 µM after 96 hrs | [17] |

| Quercetin | Breast Cancer Cells | GLUT1 | Decreased protein levels | - | [1] |

Table 3: In Vivo & Clinical Metabolic Effects of Hydroxyphenyl Derivatives

| Compound | Study Population | Parameter | Dosage | Duration | Result (Weighted Mean Difference or % Change) | Reference(s) |

| Curcumin | Metabolic Syndrome | Fasting Blood Glucose | Varied | Varied | -5.33 mg/dL (p=0.01) | [2][3] |

| Curcumin | Metabolic Syndrome | Triglycerides | Varied | Varied | -25.96 mg/dL (p<0.001) | [2][3] |

| Curcumin | Metabolic Syndrome | HDL-Cholesterol | Varied | Varied | +2.01 mg/dL (p=0.003) | [2][3] |

| Curcumin | Metabolic Syndrome | Diastolic Blood Pressure | Varied | Varied | -1.40 mmHg (p=0.007) | [2][3] |

| Nano-Curcumin | Metabolic Syndrome | Adiponectin | 1000 mg/day | 8 weeks | +68% vs. baseline | [18] |

| Hydroxytyrosol | Overweight & Prediabetic | Oxidized LDL (oxLDL) | 15 mg/day | 16 weeks | Significant reduction (p=0.045) vs. placebo | [12] |

| Hydroxytyrosol | Overweight & Prediabetic | Interleukin-6 (IL-6) | 15 mg/day | 16 weeks | Significant reduction (p=0.05) vs. placebo | [12] |

| Hydroxytyrosol | Hypercholesterolemic | LDL-Cholesterol | 15 mg/day | 12 weeks | -8.46 mg/dL (delta change vs. placebo, p=0.0454) | [15] |

Core Signaling Pathways Modulated by Hydroxyphenyl Derivatives

Hydroxyphenyl derivatives exert their metabolic effects by interacting with complex intracellular signaling networks. The following sections detail three central pathways and illustrate the points of intervention by these compounds.

Insulin Signaling Pathway

The insulin signaling pathway is paramount for glucose homeostasis. Binding of insulin to its receptor (IR) triggers a cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins, activation of Phosphoinositide 3-kinase (PI3K), and subsequent activation of Akt (Protein Kinase B). Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Some phytochemicals can enhance this pathway by increasing the expression of key proteins like IR, IRS-1, and PI3K.[19]

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a critical cellular energy sensor activated by an increase in the AMP/ATP ratio, which occurs during metabolic stress.[9] Once activated (phosphorylated at Thr172), AMPK works to restore energy homeostasis by stimulating catabolic pathways (e.g., fatty acid oxidation) and inhibiting anabolic pathways (e.g., lipid and protein synthesis). Many hydroxyphenyl derivatives, including resveratrol and quercetin, are known to activate AMPK, contributing to their beneficial metabolic effects.[6][9]

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

PPARs (α, β/δ, and γ) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[20] PPARγ, highly expressed in adipose tissue, is a master regulator of adipogenesis and insulin sensitivity.[21] PPARα is primarily expressed in the liver and muscle and controls fatty acid oxidation.[21] Upon activation by ligands (which include fatty acids and certain drugs), PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences (PPREs) to regulate target gene expression.[22] Compounds like quercetin can modulate PPAR activity.[6]

Key Experimental Protocols & Workflows

This section provides detailed methodologies for key assays used to evaluate the metabolic bioactivity of hydroxyphenyl derivatives.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down carbohydrates into glucose in the small intestine. Inhibition of this enzyme can lower postprandial blood glucose levels. The assay is based on the spectrophotometric detection of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG).[23][24]

Protocol:

-

Reagent Preparation:

-

Prepare α-glucosidase solution (from Saccharomyces cerevisiae) in 50 mM phosphate buffer (pH 6.8).

-

Prepare p-NPG substrate solution (1 mM) in the same phosphate buffer.

-

Prepare various concentrations of the test compound (hydroxyphenyl derivative) and a positive control (e.g., acarbose).

-

Prepare a stop solution of 1 M Sodium Carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound solution (or buffer for control).

-

Add 20 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.[23]

-

Initiate the reaction by adding 20 µL of the p-NPG substrate solution.

-

Incubate the plate at 37°C for 20 minutes.[23]

-

Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.[23]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition versus inhibitor concentration.

-

Cell-Based Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of glucose into cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes). It uses 2-NBDG, a fluorescently-labeled deoxyglucose analog, which is taken up by glucose transporters but accumulates inside the cell. The resulting fluorescence intensity is proportional to the glucose uptake.[25][26]

Protocol:

-

Cell Culture: Seed adherent cells (e.g., differentiated 3T3-L1 adipocytes) at a density of 2-5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

-

Starvation and Treatment:

-

Remove the culture medium and replace it with a low-serum (e.g., 0.5% FBS) or serum-free medium. Incubate for 1-4 hours or overnight to increase insulin sensitivity.

-

Treat cells with the desired concentrations of the hydroxyphenyl derivative or a positive control (e.g., 100 nM insulin) for 1 hour at 37°C.[25]

-

-

Glucose Uptake:

-

Measurement:

-

Stop the uptake by removing the 2-NBDG medium and washing the cells 2-3 times with ice-cold 1X PBS.

-

Resuspend cells in an analysis buffer.

-

Analyze the fluorescence of the cell population using a flow cytometer (e.g., FL1 channel, 488 nm excitation) or visualize using a fluorescence microscope.

-

Analysis of AMPK Activation by Western Blot

Western blotting is used to detect the phosphorylation status of key signaling proteins. To measure AMPK activation, an antibody specific to the phosphorylated form of the AMPKα subunit at threonine 172 (p-AMPKα Thr172) is used. The signal is typically normalized to the total amount of AMPKα protein.

Protocol:

-

Sample Preparation:

-

Treat cultured cells with the hydroxyphenyl derivative for the desired time.

-

Lyse cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[28]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Quantify the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 10-25 µg of protein per sample by boiling in Laemmli sample buffer.[29]

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (5% w/v BSA in TBST is often preferred for phospho-antibodies to reduce background).[30]

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-AMPKα Thr172, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[28]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted in blocking buffer) for 1 hour at room temperature.[28]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities using densitometry software. To determine AMPK activation, calculate the ratio of the p-AMPK signal to the total AMPK signal for each sample.

-

PPARγ Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate or inhibit the transcription factor PPARγ. It utilizes a cell line engineered to express a chimeric PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements. Ligand binding to PPARγ induces reporter gene expression, which is measured as a luminescent signal.[20][31]

Protocol:

-

Cell Plating:

-

Rapidly thaw a vial of cryopreserved reporter cells (e.g., 293H cells stably transfected with a PPARγ reporter system) in a 37°C water bath.[32]

-

Transfer cells to assay medium, centrifuge, and resuspend in fresh medium.

-

Dispense the cell suspension into a 96-well assay plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hydroxyphenyl derivative and a reference agonist (e.g., Rosiglitazone).

-

For Agonist Mode: Add the compound dilutions directly to the cells.

-

For Antagonist Mode: Add the compound dilutions along with a fixed concentration of the reference agonist (typically at its EC₅₀ value).

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[32]

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a luciferase detection reagent, which contains the substrate (luciferin) and cell lysis agents, to each well.

-

Measure the luminescence signal using a microplate luminometer.

-

-

Data Analysis:

-

For agonist activity, calculate the fold-change in luminescence relative to the vehicle control and plot against compound concentration to determine the EC₅₀ value.

-

For antagonist activity, calculate the percent inhibition of the reference agonist's signal and plot against compound concentration to determine the IC₅₀ value.

-

Mitochondrial Function via Extracellular Flux Analysis

The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. The Cell Mito Stress Test uses sequential injections of metabolic inhibitors to reveal a cell's metabolic profile.

Protocol:

-

Day 1: Preparation:

-

Hydrate the sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

-

Seed cells at the optimal density in a Seahorse XF cell culture microplate.

-

-

Day 2: Assay Execution:

-

Prepare the Seahorse assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine), warm to 37°C, and adjust pH to 7.4.

-

Remove the growth medium from the cells, wash once with assay medium, and add the final volume of assay medium. Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour.

-

Prepare stock solutions of the inhibitors: Oligomycin (inhibits ATP synthase), FCCP (an uncoupling agent), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).

-

Load the injector ports on the hydrated sensor cartridge with the inhibitors.

-

-

Instrument Run and Analysis:

-

Start the Seahorse XF Analyzer and load the assay protocol.

-

The instrument will first calibrate the sensors, then prompt you to replace the utility plate with your cell plate.

-

The assay proceeds by first measuring the basal OCR. It then sequentially injects the compounds and measures the OCR after each injection.

-

From the resulting OCR profile, key parameters of mitochondrial function are calculated, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

-

References

- 1. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic benefits of curcumin supplementation in patients with metabolic syndrome: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABC Herbalgram Website [herbalgram.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. Hydroxytyrosol supplementation improves antioxidant and anti-inflammatory status in individuals with overweight and prediabetes: A randomized, double-blind, placebo-controlled parallel trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxytyrosol and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. Hydroxytyrosol-Rich Olive Extract for Plasma Cholesterol Control [mdpi.com]

- 17. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Curcumin shows benefits for people with metabolic syndrome: RCT [nutraingredients.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. Regulation of GLUT4 gene expression by SREBP-1c in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro α-glucosidase inhibitory assay [protocols.io]

- 22. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. abcam.com [abcam.com]

- 24. assaygenie.com [assaygenie.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]

- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 29. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. content.protocols.io [content.protocols.io]

- 32. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Natural Origins of (p-Hydroxybenzyl)malonic Acid: A Technical Overview

(p-Hydroxybenzyl)malonic acid , a dicarboxylic acid with the chemical formula C₁₀H₁₀O₅, is recognized within the scientific community as a natural product. However, a comprehensive review of available scientific literature reveals a significant gap in the documentation of its original discovery and isolation from a natural source. While the compound is commercially available and its synthetic routes are understood, detailed experimental protocols for its extraction, purification, and characterization from a specific biological matrix (plant, fungus, or bacterium) remain elusive. This technical guide aims to provide an in-depth overview of the current knowledge surrounding this compound, focusing on its known properties and synthetic pathways, while highlighting the absence of a definitive natural product isolation report.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for researchers in designing experiments for its synthesis, purification, and biological evaluation.

| Property | Value |

| IUPAC Name | 2-[(4-hydroxyphenyl)methyl]propanedioic acid |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and other organic solvents |

| CAS Number | 90844-16-9 |

Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical characteristics of the compound.

Synthetic Approaches

While the natural isolation protocol is not documented, the synthesis of this compound and its derivatives is well-established, primarily through modifications of the Knoevenagel condensation. A generalized synthetic workflow is depicted below.

Figure 1: Generalized Synthetic Workflow. This diagram illustrates a common synthetic route to this compound.

Experimental Protocol: A Representative Synthetic Method

The following protocol describes a plausible method for the synthesis of this compound, based on established organic chemistry principles.

Materials:

-

p-Hydroxybenzaldehyde

-

Malonic acid

-

Pyridine (catalyst)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Sodium borohydride (reducing agent)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Condensation: In a round-bottom flask, dissolve p-hydroxybenzaldehyde and malonic acid in ethanol. Add a catalytic amount of pyridine and piperidine. Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the intermediate, (p-hydroxybenzylidene)malonic acid. Filter the precipitate and wash with cold water.

-

Reduction: Suspend the dried intermediate in ethanol. Add sodium borohydride portion-wise at 0°C. Stir the reaction mixture at room temperature for 1-2 hours.

-

Final Work-up and Purification: Quench the reaction by adding dilute hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity

Despite the ambiguity of its natural origins, this compound has been investigated for its biological activities. Notably, it has been reported to be an inhibitor of insulin-induced lipogenesis in rat adipocytes, with an IC₅₀ value of 3.8 μM. This suggests a potential role for this compound in the study of metabolic disorders.

Figure 2: Postulated Mechanism of Action. This diagram illustrates the inhibitory effect of this compound on insulin-induced lipogenesis.

Conclusion

This compound stands as an intriguing case in natural product chemistry. While its existence as a natural product is asserted by chemical suppliers and databases, the primary scientific literature detailing its discovery and isolation from a natural source is not readily accessible. This lack of foundational data presents a challenge for researchers wishing to study its natural roles and biosynthesis. The information provided here, focusing on its known properties, synthetic methodologies, and biological activity, serves as a current overview for the scientific community. Future research efforts may yet uncover the elusive natural origins of this compound, providing a more complete understanding of its place in the chemical landscape of the natural world.

In-depth Technical Guide: Characterization and Data of CAS Number 90844-16-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 90844-16-9, chemically known as 2-[(4-hydroxyphenyl)methyl]propanedioic acid or (p-hydroxybenzyl)malonic acid. This document consolidates available data on its physicochemical properties, synthesis, analytical methods, and biological activity, with a particular focus on its role as an inhibitor of insulin-induced lipogenesis. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts.

Chemical Identification and Physicochemical Properties

2-[(4-hydroxyphenyl)methyl]propanedioic acid is a derivative of malonic acid and is characterized by the presence of a p-hydroxybenzyl group. It has been identified as a naturally occurring compound in licorice (Glycyrrhiza species) and also has applications as a reagent in the synthesis of thyroxin derivatives and as a stabilizer for plastic materials.

Table 1: Physicochemical Properties of 2-[(4-hydroxyphenyl)methyl]propanedioic acid

| Property | Value | Source(s) |

| CAS Number | 90844-16-9 | Generic |

| Molecular Formula | C₁₀H₁₀O₅ | [1][2] |

| Molecular Weight | 210.18 g/mol | [1][2] |

| IUPAC Name | 2-[(4-hydroxyphenyl)methyl]propanedioic acid | Generic |

| Synonyms | This compound, [(4-Hydroxyphenyl)methyl]propanedioic acid | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Approximately 135 °C | [3] |

| Solubility | Soluble in water and DMSO. | [3][4] |

| pKa | Data not available |

Synthesis and Analytical Characterization

Synthesis

Diagram 1: General Synthetic Workflow

Caption: A potential synthetic route to 2-[(4-hydroxyphenyl)methyl]propanedioic acid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of 2-[(4-hydroxyphenyl)methyl]propanedioic acid. A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for separation. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group would provide sensitive detection.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient or isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 275 nm |

| Injection Volume | 10 µL |

Note: Method optimization would be required for specific applications to ensure adequate resolution, sensitivity, and accuracy.

Spectral Data

Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid are not widely published. However, predicted spectral characteristics can be inferred from its structure.

-

¹H NMR: Expected signals would include aromatic protons from the p-substituted benzene ring, a methine proton adjacent to the carboxyl groups, and a methylene group attached to the aromatic ring.

-

¹³C NMR: Signals would correspond to the carboxyl carbons, aromatic carbons (with distinct shifts for the hydroxyl- and alkyl-substituted carbons), and the aliphatic methine and methylene carbons.

-

Mass Spectrometry: The molecular ion peak [M-H]⁻ would be expected at m/z 209 in negative ion mode. Common fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid groups.

Biological Activity: Inhibition of Lipogenesis

2-[(4-hydroxyphenyl)methyl]propanedioic acid has been shown to inhibit insulin-induced lipogenesis in rat adipocytes with an IC₅₀ value of 3.8 μM.

Mechanism of Action

The precise mechanism of inhibition has not been fully elucidated. However, as a malonic acid derivative, it is plausible that it or its corresponding CoA ester acts as a competitive inhibitor of key enzymes in the fatty acid synthesis pathway. A likely target is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, the supply of malonyl-CoA, the primary building block for fatty acid elongation, would be reduced, thereby decreasing de novo lipogenesis.

Diagram 2: Insulin Signaling and Inhibition of Lipogenesis

Caption: Proposed mechanism of lipogenesis inhibition by 2-[(4-hydroxyphenyl)methyl]propanedioic acid.

Experimental Protocol: In Vitro Lipogenesis Assay in Rat Adipocytes

This protocol provides a general framework for assessing the inhibitory effect of 2-[(4-hydroxyphenyl)methyl]propanedioic acid on insulin-stimulated de novo lipogenesis in primary rat adipocytes.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Collagenase (Type I)

-

Krebs-Ringer bicarbonate buffer (KRB) supplemented with 1% BSA and 2.5 mM glucose

-

Insulin

-

[³H]-glucose or [¹⁴C]-glucose

-

2-[(4-hydroxyphenyl)methyl]propanedioic acid

-

Scintillation cocktail and vials

-

Lipid extraction solvents (e.g., Dole's reagent: isopropanol:heptane:1N H₂SO₄, 40:10:1)

Procedure:

-

Isolation of Adipocytes:

-

Euthanize rats and aseptically dissect epididymal fat pads.

-

Mince the fat pads and digest with collagenase in KRB buffer at 37°C with gentle shaking for 60 minutes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the isolated adipocytes three times with KRB buffer by allowing them to float and aspirating the infranatant.

-

Resuspend the adipocytes in fresh KRB buffer.

-

-

Lipogenesis Assay:

-

Aliquot the adipocyte suspension into vials.

-

Pre-incubate the cells with varying concentrations of 2-[(4-hydroxyphenyl)methyl]propanedioic acid (or vehicle control) for 30 minutes at 37°C.

-

Stimulate lipogenesis by adding a submaximal concentration of insulin (e.g., 1 nM). Include a basal (no insulin) control.

-

Add radiolabeled glucose ([³H]-glucose or [¹⁴C]-glucose) to each vial.

-

Incubate for 2 hours at 37°C with gentle shaking.

-

Stop the reaction by adding Dole's reagent.

-

Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of glucose incorporation into lipids (e.g., in nmol glucose/10⁶ cells/hour).

-

Determine the percentage inhibition of insulin-stimulated lipogenesis for each concentration of the test compound.

-

Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.

-

Diagram 3: Experimental Workflow for Lipogenesis Assay

Caption: Workflow for the in vitro assessment of lipogenesis inhibition.

Toxicological Profile

Comprehensive toxicological data for 2-[(4-hydroxyphenyl)methyl]propanedioic acid is limited. The available information suggests that related compounds may cause skin and eye irritation. No data on acute toxicity (LD₅₀) or mutagenicity (e.g., Ames test) was found in the public domain.

Table 3: Summary of Toxicological Data

| Test | Result | Source(s) |

| Acute Oral Toxicity (LD₅₀) | Data not available | |

| Skin Irritation/Corrosion | May cause skin irritation (based on related compounds) | [5] |

| Eye Irritation/Damage | May cause serious eye irritation (based on related compounds) | [5][6] |

| Mutagenicity (Ames Test) | Data not available |

Safety Precautions:

Due to the lack of comprehensive safety data, it is recommended to handle 2-[(4-hydroxyphenyl)methyl]propanedioic acid with standard laboratory precautions. This includes wearing personal protective equipment (gloves, safety glasses, and a lab coat), working in a well-ventilated area, and avoiding inhalation of dust or direct contact with skin and eyes.

Conclusion

2-[(4-hydroxyphenyl)methyl]propanedioic acid (CAS 90844-16-9) is a compound with demonstrated biological activity as an inhibitor of insulin-induced lipogenesis. This technical guide has summarized the available physicochemical, synthetic, analytical, and biological data. Significant data gaps remain, particularly in the areas of detailed spectral characterization, a specific and optimized synthesis protocol, and comprehensive toxicological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential. The provided experimental frameworks should serve as a valuable resource for researchers and drug development professionals interested in pursuing further studies on this molecule.

References

- 1. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]

- 2. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceready.com.au [scienceready.com.au]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigation into the Therapeutic Potential of (p-Hydroxybenzyl)malonic Acid: A Theoretical Framework

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature specifically investigating the therapeutic potential of (p-Hydroxybenzyl)malonic acid. Therefore, this document presents a theoretical framework based on the known biological activities of its constituent chemical moieties: the p-Hydroxybenzyl group, characteristic of various phenolic compounds, and the malonic acid core. The proposed mechanisms, experimental protocols, and potential data are intended to serve as a foundational guide for future research into this novel compound.

Introduction and Hypothetical Therapeutic Rationale

This compound is a dicarboxylic acid derivative containing a phenolic group. The presence of the p-Hydroxybenzyl moiety suggests potential antioxidant and anti-inflammatory properties, as this functional group is a key feature of many biologically active natural products, including compounds found in Gastrodia elata and other medicinal plants. The malonic acid component provides a flexible backbone and potential for metabolic interactions. Based on these structural features, this compound is hypothesized to possess therapeutic potential in disease states characterized by oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and certain cancers.

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound could be mediated through the modulation of key signaling pathways involved in cellular stress responses and inflammation.

2.1. Antioxidant Activity via Nrf2 Pathway Activation

The phenolic hydroxyl group could act as a potent scavenger of reactive oxygen species (ROS). Furthermore, it may activate the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.

2.2. Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is a key driver of many diseases. The p-Hydroxybenzyl moiety may inhibit the pro-inflammatory NF-κB signaling pathway.

Caption: Postulated inhibition of the NF-κB inflammatory pathway by this compound.

Proposed Experimental Protocols

A systematic investigation would involve a series of in vitro and in vivo experiments to validate the hypothesized therapeutic potential.

3.1. General Experimental Workflow

The following workflow outlines a logical progression from initial in vitro screening to more complex cellular and in vivo models.

Caption: A structured workflow for investigating the therapeutic potential of a novel compound.

3.2. Detailed Methodologies

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Create a series of dilutions of the compound.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

-

Measure absorbance at 540 nm.

-

A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.

-

Perform a cell viability assay (e.g., MTT) in parallel to exclude cytotoxic effects.

-

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be structured.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity (Hypothetical Data)

| Assay | Endpoint | This compound | Positive Control (Trolox/L-NAME) |

| DPPH Scavenging | IC50 (µM) | 45.2 ± 3.8 | 15.7 ± 1.2 |

| ABTS Scavenging | IC50 (µM) | 38.9 ± 4.1 | 12.1 ± 0.9 |

| NO Production Inhibition | IC50 (µM) | 62.5 ± 5.5 | 25.3 ± 2.1 |

| COX-2 Enzyme Inhibition | IC50 (µM) | 88.1 ± 7.3 | 5.4 ± 0.4 (Celecoxib) |

Table 2: Effect on Gene Expression in LPS-stimulated Macrophages (Hypothetical Data)

| Target Gene | Treatment (10 µM) | Fold Change vs. LPS Control | p-value |

| TNF-α | This compound | 0.45 | <0.01 |

| IL-6 | This compound | 0.52 | <0.01 |

| iNOS | This compound | 0.38 | <0.001 |

| HO-1 | This compound | 2.8 | <0.01 |

Conclusion and Future Directions

This document outlines a theoretical basis and a practical research plan for the initial investigation of this compound's therapeutic potential. The core hypotheses center on its potential to mitigate oxidative stress and inflammation through the modulation of the Nrf2 and NF-κB pathways, respectively. The proposed experimental workflow provides a clear path for validating these hypotheses, starting from basic in vitro screening and progressing to more complex cell-based assays and in vivo models. Future research should focus on the synthesis and purification of the compound, followed by systematic execution of the described experimental protocols. Positive findings would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in relevant animal models of human disease.

Solubility and stability of (p-Hydroxybenzyl)malonic acid in different solvents

An In-depth Technical Guide on the Solubility and Stability of (p-Hydroxybenzyl)malonic Acid

Disclaimer: Publicly available data on the solubility and stability of this compound is scarce. This guide provides a framework based on the general principles of physical chemistry and established methodologies for characterizing analogous chemical structures, such as substituted phenolic acids and malonic acid derivatives. The experimental protocols detailed herein are standard methods that can be applied to determine the specific properties of this compound.

Introduction to this compound

This compound is a dicarboxylic acid featuring a p-hydroxybenzyl substituent on the alpha-carbon. Its chemical structure, containing both a phenolic hydroxyl group and two carboxylic acid moieties, dictates its physicochemical properties. These functional groups allow for hydrogen bonding and ionization, which are critical determinants of its solubility and stability in various solvent systems. Understanding these characteristics is fundamental for its application in research and drug development, particularly in formulation, storage, and delivery.

Predicted Physicochemical Properties

The presence of polar functional groups (-COOH, -OH) suggests that this compound will exhibit higher solubility in polar protic solvents (e.g., water, ethanol) compared to nonpolar solvents (e.g., hexane). The solubility in aqueous media is expected to be highly dependent on pH due to the ionizable nature of the carboxylic acid and phenolic groups.

Potential stability concerns include:

-

Decarboxylation: Malonic acids are known to undergo decarboxylation upon heating, yielding a substituted acetic acid.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, metal ions, or high pH.

-

Esterification: In the presence of alcohol-based solvents, particularly under acidic conditions, the carboxylic acid groups may undergo esterification.

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation possibilities. The following sections detail standard methods for determining both thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, acetone, dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Quantitative Data: Solubility in Various Solvents

The following table is a template for presenting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data | Shake-Flask |

| PBS (pH 7.4) | 37 | Data | Shake-Flask |

| Ethanol | 25 | Data | Shake-Flask |

| Methanol | 25 | Data | Shake-Flask |

| Acetone | 25 | Data | Shake-Flask |

| Dichloromethane | 25 | Data | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | Shake-Flask |

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Buffer Preparation: Prepare a series of buffers covering a wide physiological and formulation pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Solubility Determination: Perform the shake-flask method as described in Section 3.1 for each buffer.

-

Analysis: Plot the determined solubility (on a logarithmic scale) against the pH to generate a pH-solubility profile.

Quantitative Data: pH-Solubility Profile

This table is a template for presenting pH-solubility data.

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |

| 2.0 | HCl | 37 | Data |

| 4.0 | Acetate | 37 | Data |

| 6.0 | Phosphate | 37 | Data |

| 7.4 | Phosphate (PBS) | 37 | Data |

| 8.0 | Phosphate/Borate | 37 | Data |

| 10.0 | Borate | 37 | Data |

Chemical Stability Assessment

Stability testing is crucial to identify potential degradation pathways and to establish appropriate storage conditions. Forced degradation (or stress testing) is employed to accelerate the degradation process.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a specified time.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for a specified time.

-

Oxidation: Add 3-6% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the solution at 60-80 °C.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.

Methodological & Application

Application Notes and Protocols: (p-Hydroxybenzyl)malonic acid in Lipogenesis Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from simpler precursors, is a critical process in cellular energy storage and homeostasis.[1] Aberrant upregulation of DNL is implicated in various pathologies, including metabolic syndrome, cardiovascular disease, and cancer.[1] This makes the enzymes of the DNL pathway attractive targets for therapeutic intervention.[1] (p-Hydroxybenzyl)malonic acid is a compound investigated for its potential to inhibit lipogenesis. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on de novo lipogenesis in an in vitro cell-based assay. The protocol is designed for researchers in drug discovery and metabolic disease to evaluate the efficacy and potency of potential lipogenesis inhibitors.

Introduction to De Novo Lipogenesis

De novo lipogenesis is the endogenous process of synthesizing fatty acids, primarily in the liver and adipose tissue. The pathway begins with the conversion of cytosolic citrate to acetyl-CoA, a reaction catalyzed by ATP-citrate lyase (ACLY). Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the rate-limiting step in fatty acid synthesis.[1] Finally, fatty acid synthase (FASN) catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain, ultimately producing palmitate.[1][2] This pathway is tightly regulated by hormonal and nutritional signals, with insulin being a potent activator.[3][4] Several signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways, play crucial roles in modulating the expression and activity of key lipogenic enzymes.[5][6][7]

Principle of the Lipogenesis Inhibition Assay

The inhibitory effect of this compound on de novo lipogenesis can be quantified by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate or [³H]-acetate, into newly synthesized lipids in cultured cells. In this assay, cells are incubated with the radiolabeled substrate in the presence of varying concentrations of the test compound. Insulin is typically used to stimulate lipogenesis.[8] Following incubation, total lipids are extracted, and the amount of radioactivity incorporated into the lipid fraction is measured using liquid scintillation counting. A decrease in radioactivity in the presence of this compound indicates inhibition of the lipogenesis pathway.

Materials and Reagents

-

Cell Line: Human hepatoma cell line (e.g., HepG2) or primary hepatocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium.

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

This compound

-

Insulin Solution

-

Radiolabeled Acetate: [¹⁴C]-Sodium Acetate or [³H]-Sodium Acetate

-

Phosphate-Buffered Saline (PBS)

-

0.1 N Hydrochloric Acid (HCl)

-

Chloroform:Methanol Solution (2:1, v/v)

-

Scintillation Cocktail

-

BCA Protein Assay Kit

-

Multi-well culture plates (24-well or 12-well)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Seeding and Culture: a. Seed HepG2 cells in 24-well plates at a density of 2 x 10⁵ cells/well. b. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. c. Allow the cells to attach and grow to 80-90% confluency.

2. Serum Starvation: a. The evening before the assay, wash the cells twice with warm PBS. b. Replace the culture medium with serum-free DMEM. c. Incubate the cells overnight at 37°C. This step is crucial to reduce basal lipogenesis and remove confounding factors from the serum.[8]

3. Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. Include a vehicle control (solvent only). c. Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of the test compound or vehicle. d. Pre-incubate the cells with the compound for 1-2 hours at 37°C.

4. Lipogenesis Induction and Radiolabeling: a. Prepare the "Lipogenesis Medium" by supplementing serum-free DMEM with 100 nM insulin and 1 µCi/mL of [¹⁴C]-acetate.[8] b. After the pre-incubation period, add the Lipogenesis Medium to each well. c. Incubate the cells at 37°C for 2-4 hours.[8][9]

5. Lipid Extraction: a. After the incubation, aspirate the medium and wash the cells twice with ice-cold PBS. b. Lyse the cells by adding 200 µL of 0.1 N HCl to each well and scraping the cells.[8] c. Transfer the cell lysate to a microcentrifuge tube. d. Add 750 µL of chloroform:methanol (2:1, v/v) to each tube. e. Vortex vigorously for 1 minute and then centrifuge at 12,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube. g. Evaporate the solvent under a stream of nitrogen gas or in a vacuum concentrator.

6. Quantification and Data Analysis: a. Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). b. Transfer the resuspended lipids to a scintillation vial. c. Add 4 mL of scintillation cocktail to each vial. d. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. e. To normalize the data, a parallel plate of cells should be used to determine the protein concentration in each well using a BCA protein assay. f. Calculate the rate of lipogenesis as CPM per milligram of protein. g. The percentage of inhibition for each concentration of this compound can be calculated using the following formula: % Inhibition = [1 - (CPM_treated / CPM_vehicle)] x 100 h. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Effect of this compound on [¹⁴C]-Acetate Incorporation into Lipids in HepG2 Cells

| Concentration of this compound (µM) | Mean CPM/mg protein (± SD) | % Inhibition |

| 0 (Vehicle) | 15,234 ± 850 | 0 |

| 1 | 13,102 ± 730 | 14.0 |

| 5 | 9,898 ± 550 | 35.0 |

| 10 | 7,617 ± 420 | 50.0 |

| 25 | 4,570 ± 250 | 70.0 |

| 50 | 2,285 ± 130 | 85.0 |

| 100 | 1,523 ± 90 | 90.0 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro lipogenesis inhibition assay.

Signaling Pathway of Lipogenesis Inhibition

Caption: Potential mechanism of lipogenesis inhibition.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background radioactivity in control wells | Incomplete washing of cells | Ensure thorough washing with ice-cold PBS before cell lysis. |

| Contamination of reagents | Use fresh, sterile reagents. | |

| Low signal in insulin-stimulated wells | Inactive insulin | Use a fresh stock of insulin and verify its activity. |

| Suboptimal cell health | Ensure cells are healthy and not over-confluent before starting the assay. | |

| High variability between replicate wells | Inconsistent cell seeding | Ensure a uniform single-cell suspension and proper mixing before seeding. |

| Pipetting errors | Use calibrated pipettes and be consistent with pipetting techniques. |

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory potential of this compound on de novo lipogenesis. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the efficacy of novel lipogenesis inhibitors. The provided diagrams offer a clear visualization of the experimental workflow and the underlying biological pathways, aiding in the understanding and execution of the assay. This protocol is a valuable tool for scientists engaged in the development of therapeutics for metabolic diseases.

References

- 1. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of nutritional and hormonal regulation of lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]